

Environmental Sources and Role as an Exposure Biomarker

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Compound Focus: 2-Aminopyrene

CAS No.: 1732-23-6

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The table below summarizes the primary environmental sources and the role of 1-AP as a biomarker.

Source Type	Description	Key Context / Evidence
Diesel Exhaust	A metabolite of 1-nitropyrene (1-NP), a common nitrated polycyclic aromatic hydrocarbon (NPAH) in diesel exhaust particles [1] [2].	Considered a more specific biomarker for diesel exposure than general PAHs [3] [4].
Controlled Human Exposure	Urinary 1-AP significantly increased in volunteers after 1-hour exposure to controlled diesel exhaust (300 $\mu\text{g}/\text{m}^3$ PM_{10}) compared to clean air [3] [5].	Median levels rose from 21.7 to 138.7 ng/g creatinine, confirming its value as a biomarker of internal dose [3].
Occupational Exposure	Urinary 1-AP levels were significantly higher and strongly correlated with exposure to soot and elemental carbon in diesel engine testers [2] [4].	Diesel engine testers were 12.8 times more likely to have detectable 1-AP than unexposed controls [2].
Environmental Contamination	Detected in sediments from marshes impacted by industrial and urban activities [6].	Presence suggests its parent compound, 1-NP, is part of complex organic pollution from human activities [6].

Quantitative Data from Exposure Studies

The following table compiles key quantitative findings on 1-AP levels from various scientific studies.

Study Population / Context	1-AP Levels (Measured in Urine)	Notes / Correlation
Controlled Exposure (2009) [3]	Median: 138.7 ng/g creatinine (after DE) vs. 21.7 ng/g creatinine (clean air control)	1-hour controlled exposure of healthy volunteers.
Korean Workers (2022) [1]	Average: 0.334 pg/g creatinine	Significant correlation ($r=0.385$, $p=0.002$) with personal exposure to atmospheric 1-NP.
Diesel Engine Testers (2023) [2]	Significantly higher in testers ($p<0.001$)	Concentration strongly correlated with personal soot exposure and urinary mutagenicity ($p<0.001$).

Detailed Experimental Protocols for 1-AP Analysis

For researchers, here are detailed methodologies for measuring 1-AP in human urine, as used in key studies.

1. Sample Preparation and Hydrolysis

- A 2 mL aliquot of urine is hydrolyzed by adding 20 μL of β -glucuronidase (from *Helix Pomatia* Type H-2) and 2 mL of 0.1 M sodium acetate buffer (pH \sim 5.0).
- The solution is incubated at **37°C overnight** (\sim 16 hours) to deconjugate glucuronidated metabolites [2].

2. Liquid-Liquid Extraction

- After hydrolysis, the solution is mixed with **25 μL of internal standards** (e.g., 1-aminonaphthalene- d_7).
- 500 μL of 10 M NaOH** is added to make the solution basic.
- The target analytes are extracted by adding **6 mL of a CH_2Cl_2 /hexane mixture (1/2 v/v)** and shaking vigorously for one hour.
- The mixture is then centrifuged (e.g., at **4000 rpm for 10 minutes**) to separate the organic phase [2].

3. Concentration and Reconstitution

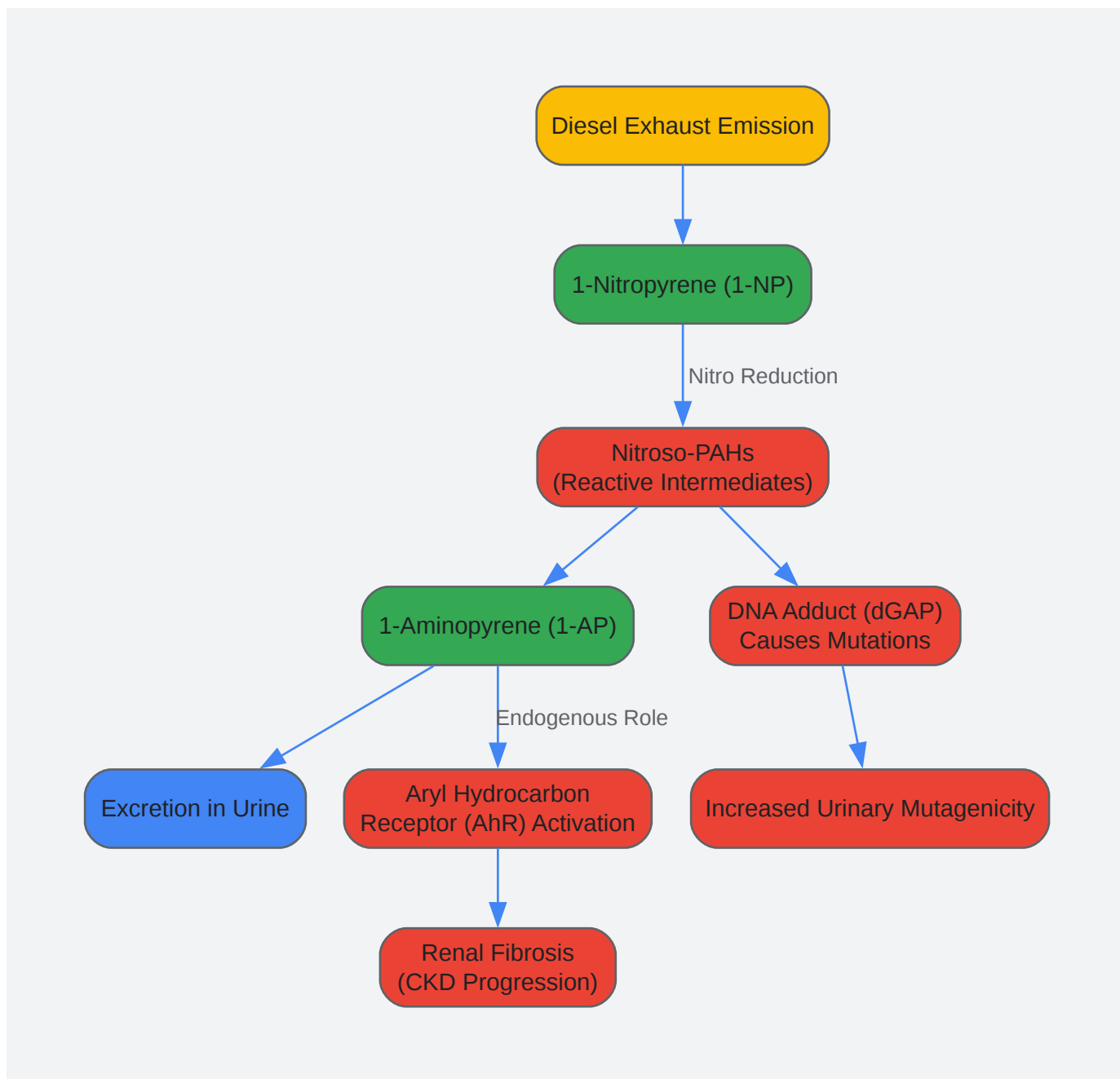
- The organic supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of high-purity **nitrogen**.
- The dried residue is reconstituted in an **acetonitrile-water (1:4 by volume)** solution, vortexed, and prepared for instrumental analysis [2].

4. Instrumental Analysis: HPLC-Fluorescence vs. LC-MS/MS

- **HPLC-Fluorescence Detection:** This method was used in earlier controlled exposure studies. It is a practical and sensitive technique for quantifying 1-AP [3] [7].
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** This is a more modern and specific approach. The final extract is analyzed using an HPLC system coupled to a triple quadrupole mass spectrometer (e.g., TSQ Quantum Access MAX). A gradient mobile phase is used to separate the analytes before detection by MS/MS [2].

Biological Pathways and Mutagenicity

Metabolic Pathway from Diesel Exposure 1-Aminopyrene is the end-product of the nitro-reduction metabolic pathway of 1-nitropyrene (1-NP), a major nitro-PAH in diesel exhaust [2]. The following diagram illustrates this pathway and its biological context.



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Biological pathway of 1-AP from exposure to health effects.

Mutagenicity and DNA Damage

- The reactive intermediates (nitroso-PAHs) formed during 1-NP metabolism can bind to DNA, forming major adducts like **N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP)** [8].
- The **dGAP adduct** is bulky and causes DNA polymerases to stall during replication. Error-prone bypass of this lesion by Y-family DNA polymerases (e.g., hPol η , hPol κ , hPol ι) can lead to **base**

substitutions, deletions, and insertions, which are the foundation of its mutagenic and carcinogenic potential [8].

Emerging Endogenous Role in Disease

Beyond being a marker of environmental exposure, a 2020 study uncovered a novel endogenous role for 1-AP:

- It was identified as an **aryl-containing metabolite (ACM)** that was significantly increased in a rat model of chronic kidney disease (CKD) and in CKD patients [9].
- The study demonstrated that 1-AP can activate the **aryl hydrocarbon receptor (AhR)** signaling pathway, up-regulating target genes like *CYP1A1*, *CYP1A2*, and *CYP1B1* [9].
- This activation was shown to promote **renal fibrosis**, a key process in CKD progression. The level of 1-AP showed a strong positive correlation with serum creatinine, a marker of kidney dysfunction [9].

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